6-Amino-5-oxohexanoic acid hydrochloride
Overview
Description
6-Amino-5-oxohexanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a keto group at the fifth position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-oxohexanoic acid hydrochloride typically involves the reaction of 6-aminohexanoic acid with hydrochloric acid. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the hydrochloride salt. The compound can be purified through recrystallization techniques to achieve high purity levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino derivatives.
Scientific Research Applications
6-Amino-5-oxohexanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of 6-Amino-5-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the keto group can participate in various chemical reactions. These interactions can influence metabolic pathways and cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Amino-5-oxohexanoic acid hydrochloride include:
- 6-Amino-6-oxohexanoic acid
- 5-Amino-5-oxohexanoic acid
- 6-Amino-5-hydroxyhexanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups (amino and keto) and its hydrochloride salt form. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Biological Activity
6-Amino-5-oxohexanoic acid hydrochloride, a derivative of hexanoic acid, is characterized by its unique molecular structure featuring an amino group at the sixth carbon and a keto group at the fifth carbon. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
The molecular formula for this compound is C₆H₁₂ClNO₃. Its synthesis typically involves the reaction of 6-aminohexanoic acid with hydrochloric acid under controlled temperature and pH conditions to yield the hydrochloride salt. Purification methods such as recrystallization are employed to achieve high purity levels essential for research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with various biological molecules, while the keto group participates in diverse chemical reactions. These interactions may influence metabolic pathways and cellular functions, suggesting potential therapeutic effects.
Biological Activities
Research indicates several biological activities associated with this compound:
- Metabolic Pathway Involvement : The compound may serve as a precursor for biologically active compounds, influencing metabolic pathways related to amino acids and peptides.
- Enzymatic Reactions : It has been used in enzymatic production processes, demonstrating its utility in synthesizing other compounds like 6-oxohexanoic acid with high yields under specific conditions.
- Potential Therapeutics : Preliminary studies suggest that it may possess therapeutic properties, warranting further investigation into its role in drug development.
Case Studies
-
Enzymatic Production :
- A study demonstrated that this compound could be effectively used in the enzymatic production of 6-oxohexanoic acid using an ω-amino group-oxidizing enzyme from Phialemonium sp. AIU 274. The reaction yielded a 100% conversion rate under optimized conditions (30 °C for 30 hours in a potassium phosphate buffer) .
-
Biological Interactions :
- Investigations into the interaction of this compound with various proteins and enzymes have highlighted its potential role in influencing cellular processes through its structural characteristics .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Functional Groups | Notable Characteristics |
---|---|---|
6-Amino-5-oxohexanoic acid | Amino, Keto | Precursor for other biologically active compounds |
6-Amino-6-oxohexanoic acid | Amino, Keto | Similar structure but different functional positioning |
5-Amino-5-oxohexanoic acid | Amino, Keto | Lacks the sixth carbon's amino group |
6-Amino-5-hydroxyhexanoic acid | Amino, Hydroxy | Hydroxyl group instead of a keto group |
The unique combination of functional groups in this compound enhances its reactivity and potential interactions with biological systems compared to similar compounds .
Properties
IUPAC Name |
6-amino-5-oxohexanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-5(8)2-1-3-6(9)10;/h1-4,7H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEBRDFBEWSEQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CN)CC(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90808835 | |
Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62409-52-3 | |
Record name | 6-Amino-5-oxohexanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90808835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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